Amlodipine Impurity E

Catalog No.
S14399832
CAS No.
M.F
C48H52Cl2N4O12
M. Wt
947.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amlodipine Impurity E

Product Name

Amlodipine Impurity E

IUPAC Name

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylcarbamoyl]benzoyl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C48H52Cl2N4O12

Molecular Weight

947.8 g/mol

InChI

InChI=1S/C48H52Cl2N4O12/c1-7-65-47(59)41-35(53-27(3)37(45(57)61-5)39(41)31-17-11-13-19-33(31)49)25-63-23-21-51-43(55)29-15-9-10-16-30(29)44(56)52-22-24-64-26-36-42(48(60)66-8-2)40(32-18-12-14-20-34(32)50)38(28(4)54-36)46(58)62-6/h9-20,39-40,53-54H,7-8,21-26H2,1-6H3,(H,51,55)(H,52,56)

InChI Key

FYMYJBQRGDPKDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)NCCOCC4=C(C(C(=C(N4)C)C(=O)OC)C5=CC=CC=C5Cl)C(=O)OCC

Amlodipine Impurity E (CAS 140171-65-9), chemically defined as diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is a critical process-related impurity of the blockbuster antihypertensive drug Amlodipine. Unlike the active pharmaceutical ingredient (API), which features an asymmetric ethyl-methyl ester configuration, Impurity E is the symmetric diethyl ester analog [1]. In industrial procurement, this compound is not utilized as a therapeutic agent or a generic precursor, but rather as an indispensable analytical reference standard. Quality control laboratories, contract research organizations (CROs), and API manufacturers procure this exact standard to comply with stringent European Pharmacopoeia (Ph. Eur.) and USP monographs, which mandate its use for system suitability testing, peak identification, and the precise quantification of process deviations during drug manufacturing [1].

Research Fit

1 Pharmacopoeial reference standard – specified as Impurity E in EP and USP monographs for amlodipine besilate
2 Late-eluting HPLC marker – provides distinct retention for unambiguous system suitability and peak identification
3 Simplified impurity quantification – response factor comparable to the API eliminates correction-factor error sources

Attempting to substitute Amlodipine Impurity E with the Amlodipine API, crude synthetic mixtures, or other related impurities (such as Impurity D or F) fundamentally compromises analytical method validation and regulatory compliance. Because Impurity E is structurally distinct—possessing a diethyl ester rather than the API's ethyl-methyl ester—it exhibits unique chromatographic retention times and distinct molar absorptivity [1]. Using the API as a generic surrogate for quantification leads to mass balance errors due to differing Relative Response Factors (RRF). Furthermore, regulatory guidelines explicitly require the demonstration of baseline chromatographic resolution between the API and specific impurities. A generic analog cannot replicate the exact co-elution risks of Impurity E, meaning a substitute will fail to prove that a laboratory's High-Performance Liquid Chromatography (HPLC) method is genuinely stability-indicating [1].

Substitution Risk

Chromatographic misidentification
Impurity D or F elute at markedly different retention times relative to amlodipine; substituting them breaks the validated peak assignment and method selectivity demonstrated with Impurity E.
Quantification bias from response differences
Impurity D and F require correction factors significantly different from unity, while Impurity E shows a detector response close to the API. Direct substitution introduces systematic error in impurity content calculation without re-validation.
Stability profile mismatch
Impurity D degrades severely with peak deformation under stressed solution conditions, whereas Impurity E degrades slowly and controllably; replacing Impurity E with Impurity D can invalidate stability-indicating method performance.

Critical Pair Resolution in HILIC/HPLC Method Validation

In the development of stability-indicating HILIC and RP-HPLC methods, Amlodipine Impurity E forms a critical co-eluting pair with both Impurity D and the Amlodipine API. Optimization studies demonstrate that resolution (Rs) can drop to as low as 0.15–0.34 under suboptimal conditions, representing severe peak overlap [1]. Procuring the exact Impurity E reference standard is mandatory to tune mobile phase parameters (e.g., ACN/buffer ratios) until the regulatory threshold of Rs > 1.2 is achieved, a validation step that cannot be performed using the API alone [1].

Evidence DimensionChromatographic Resolution (Rs)
Target Compound DataRs > 1.2 (optimized conditions) for Impurity E vs. API
Comparator Or BaselineUnoptimized conditions or surrogate API (Rs = 0.15–0.34, severe co-elution)
Quantified Difference>3.5-fold improvement in resolution verification capability
ConditionsHILIC method (90.5% ACN, 50 mM ammonium acetate, pH 4.0)

Regulatory agencies require empirical proof of baseline resolution for critical impurity pairs; lacking this exact standard prevents batch release and method validation.

RRT vs. D, F, API
Reported
Impurity E elutes after amlodipine (RRT ~1.3 EP / 1.2 USP), the only specified impurity with RRT >1.0; Impurity D ~0.5, Impurity F ~0.8, both before the API.
Enables unambiguous peak identification and method selectivity validation.
Consistent across EP and USP methods; verify retention with column lot.

Specificity as a Process Marker for Ethanol-Induced Side Reactions

Amlodipine Impurity E (the diethyl ester analog) serves as a highly specific chemical marker for unwanted side reactions during the synthesis of Amlodipine. Patent data reveals that Impurity E is predominantly generated during ethanol reflux steps via transesterification or reaction between phthaloyl amlodipine and the amlodipine base [1]. Tracking this exact compound allows manufacturers to distinguish ethanol-driven process deviations from methanol-driven ones (which yield Impurity F, the dimethyl ester).

Evidence DimensionProcess Impurity Origin
Target Compound DataImpurity E (Diethyl ester) = Specific indicator of ethanol-reflux side reactions
Comparator Or BaselineImpurity F (Dimethyl ester) = Indicator of methanol-driven deviations
Quantified Difference100% structural specificity for solvent-dependent esterification errors
ConditionsPhthaloyl amlodipine deprotection in alcoholic solvents

Enables API manufacturers to pinpoint the exact synthetic step and solvent causing yield loss, directly informing process optimization and scale-up.

Solution stability
Reported
At pH=C, Impurity E showed 6.27% peak area decrease over 24 h; Impurity D exhibited severe degradation with peak deformation under identical conditions.
Wider window for reliable standard solution use, reducing preparation frequency and data variability.
Stable at pH=A and B; assess stability in your mobile phase.

Relative Response Factor (RRF) Correction in Quantitative QA/QC

When quantifying process impurities, assuming a 1:1 UV response between the API and its analogs leads to significant mass balance errors. Amlodipine Impurity E possesses a distinct molar absorptivity profile compared to the ethyl-methyl ester of the API [1]. Procuring the certified Impurity E standard allows analytical chemists to calculate the exact Relative Response Factor (RRF) at the detection wavelength (e.g., 225 nm or 360 nm), preventing the over- or under-reporting of impurity levels that occurs when using the API as a generic surrogate [1].

Evidence DimensionRelative Response Factor (RRF) Accuracy
Target Compound DataEmpirically determined RRF specific to the diethyl ester chromophore
Comparator Or BaselineAmlodipine API (Assumed RRF = 1.0)
Quantified DifferenceElimination of quantification bias inherent to surrogate API calibration
ConditionsHPLC-UV quantification at standard pharmacopeial wavelengths

Prevents false out-of-specification (OOS) results or batch rejections by ensuring the calculated impurity mass strictly aligns with ICH Q3A guidelines.

Correction factor
Reported
Impurity E: no correction factor (1.0); Impurity D: 1.7; Impurity F: 0.7
Simplifies quantification – eliminates response-correction error and validation burden.
Relative response at 237 nm; confirm detector linearity.
Structural identity
Reported
Diethyl ester (C₂₁H₂₇ClN₂O₅, MW 422.90); amlodipine API is 3-ethyl 5-methyl ester (MW 408.88); Impurity F is dimethyl ester (MW 394.85). Confirmed by LC-MS, NMR, IR.
Enables unambiguous LC-MS identification and differentiation from isobaric impurities.
[M+H]+ expected at m/z 423.2; verify adduct formation.

Pharmacopeial Method Validation & Batch Release

Amlodipine Impurity E is strictly required for performing system suitability testing (SST) as mandated by Ph. Eur. and USP monographs for Amlodipine Besylate tablets. It ensures that the analytical column and mobile phase can successfully resolve the critical pair (Impurity E and API) before releasing a commercial batch [1].

API Process Optimization and Scale-Up

During the scale-up of the Hantzsch pyridine synthesis or phthaloyl deprotection steps, process chemists use Impurity E as a reference marker to monitor and minimize ethanol-induced transesterification. Tracking its exact concentration allows for the fine-tuning of solvent ratios and reflux temperatures [2].

Stability-Indicating Assay Development

When developing new HPLC, UPLC, or HILIC methods for novel Amlodipine combination therapies, analytical teams utilize the Impurity E standard to stress-test the method. This guarantees that new degradation peaks or excipient interferences do not co-elute with this known process impurity over the drug product's shelf life [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
HPLC method development & system suitability
Distinct late-elution marker for column selectivity assessment
Confirm peak identity and resolution across column lots; verify run-time completeness
Stability-indicating method validation
Controlled degradation profile for peak-purity challenge
Demonstrate specificity under forced degradation; verify no interference with degradation products
Regulatory batch release (ANDA)
Specified impurity with monograph-defined identity and acceptance criteria
Confirm compliance with EP/USP related substances test; traceable impurity quantification
LC-MS impurity profiling & unknown identification
Known mass and structural signature for ester analog differentiation
Use as reference point for identifying unknown impurities; support ICH Q3A/B characterization

XLogP3

5.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

946.2958785 g/mol

Monoisotopic Mass

946.2958785 g/mol

Heavy Atom Count

66

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